molecular formula C20H21FN2O2S B2508398 1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1210235-85-0

1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2508398
CAS No.: 1210235-85-0
M. Wt: 372.46
InChI Key: RNQVKMRDLAUZSP-UHFFFAOYSA-N
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Description

1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C20H21FN2O2S and its molecular weight is 372.46. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Synthesis

The compound exhibits intricate molecular interactions and conformations. For instance, a related compound demonstrated a chair conformation of the piperazine ring and specific dihedral angles, suggesting a structured spatial arrangement that could be pivotal in its reactivity and interaction with other molecules (Zhang et al., 2011). Studies on compounds with a similar structure have emphasized the role of catalysts in synthesizing medically significant derivatives, highlighting the chemical versatility and potential for creating various derivatives with different biological activities (Shakhmaev et al., 2016).

Crystallography and Chemical Analysis

Crystallographic analysis has been used to understand the geometric configuration of similar compounds, providing insights into the molecular structure and potential chemical properties (Said et al., 2020). Such studies are crucial in drug design and materials science, where the molecular arrangement can profoundly affect the compound's functionality.

Biological Activities and Pharmacological Potential

Various piperazine derivatives have been synthesized and evaluated for their biological activities. For instance, azole-containing piperazine derivatives have shown significant antibacterial, antifungal, and cytotoxic activities in vitro (Gan et al., 2010). This suggests that with proper functionalization, 1-(4-(2-(4-Fluorophenyl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone could potentially be modified to enhance its biological activity.

Computational Studies and Docking

The design and synthesis of compounds, including those structurally related to this compound, have been complemented by computational studies. These studies include quantitative structure-activity relationship (QSAR) and molecular docking, providing insights into the interaction mechanisms with biological targets and potential pharmacological profiles (Bhosale et al., 2014).

Properties

IUPAC Name

1-[4-[2-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2S/c21-15-5-3-14(4-6-15)17-13-18(17)20(25)23-9-7-22(8-10-23)19(24)12-16-2-1-11-26-16/h1-6,11,17-18H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQVKMRDLAUZSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC2=CC=CS2)C(=O)C3CC3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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